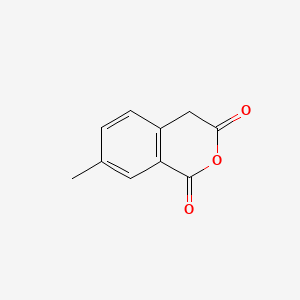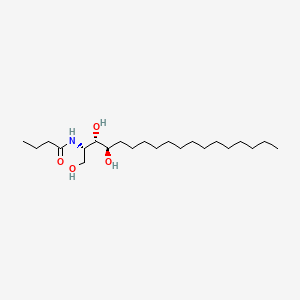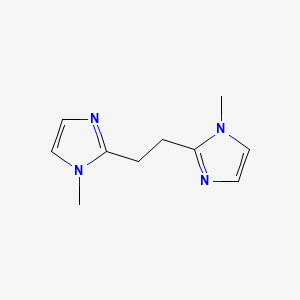
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 is a deuterated analog of 4-Dechloro-4-(4-chlorophenyl) Loperamide. It is primarily used in scientific research, particularly in the field of proteomics. The compound has a molecular formula of C35H31D6ClN2O2 and a molecular weight of 559.17 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 involves multiple steps, including the introduction of deuterium atoms. The general synthetic route includes the following steps:
Formation of the Biphenyl Structure: The initial step involves the formation of the biphenyl structure through a coupling reaction.
Introduction of the Piperidine Ring:
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, using reagents such as sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 is widely used in scientific research, including:
Proteomics: Used as a biochemical tool for studying protein interactions and functions.
Pharmacokinetics: Employed in the study of drug metabolism and pharmacokinetics.
Isotope Labeling: Utilized in isotope labeling studies to trace molecular pathways and interactions.
Analytical Chemistry: Used as a reference standard in analytical chemistry for method development and validation
Mécanisme D'action
The mechanism of action of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6 involves its interaction with specific molecular targets. The compound acts by binding to opioid receptors in the gastrointestinal tract, leading to a reduction in intestinal motility. This action is similar to that of its non-deuterated analog, Loperamide. The molecular pathways involved include the inhibition of calcium channels and the activation of potassium channels, resulting in decreased peristalsis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Loperamide: The non-deuterated analog of 4-Dechloro-4-(4-chlorophenyl) Loperamide-d6, used as an antidiarrheal agent.
4-Dechloro-4-(4-chlorophenyl) Loperamide: The non-deuterated version of the compound.
Diphenoxylate: Another opioid receptor agonist used for similar therapeutic purposes.
Uniqueness
This compound is unique due to its deuterium labeling, which provides advantages in research applications such as improved stability and reduced metabolic degradation. This makes it particularly valuable in pharmacokinetic studies and isotope labeling experiments .
Propriétés
IUPAC Name |
4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFNODUPEBZSRR-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2-Hydroxyethyl)-N-[(trimethylsilyl)methyl]acetamide](/img/structure/B588953.png)



